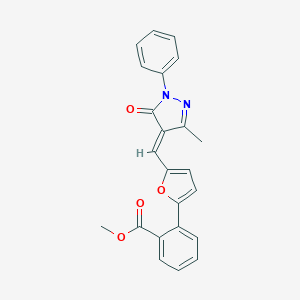

(E)-methyl 2-(5-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)benzoate

Description

(E)-methyl 2-(5-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)benzoate is a heterocyclic compound featuring a pyrazolone core fused with a furan ring and a benzoate ester group. The (E)-configuration of the exocyclic double bond between the pyrazolone and furan moieties is critical to its stereoelectronic properties. Key structural elements include:

- A 3-methyl-5-oxo-1-phenylpyrazol-4(5H)-ylidene group, which contributes to conjugation and planarity.

- A methyl benzoate group at the 2-position, influencing lipophilicity and solubility.

This compound’s structural complexity necessitates advanced spectroscopic (e.g., NMR, UV-Vis) and crystallographic tools (e.g., SHELX , ORTEP ) for precise characterization.

Properties

IUPAC Name |

methyl 2-[5-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]furan-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-15-20(22(26)25(24-15)16-8-4-3-5-9-16)14-17-12-13-21(29-17)18-10-6-7-11-19(18)23(27)28-2/h3-14H,1-2H3/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKOSSHMRUAAGZ-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation as the Core Reaction

The primary route to synthesize the target compound involves a Knoevenagel condensation between a pyrazolone derivative and a furan-carbaldehyde intermediate. This reaction forms the critical α,β-unsaturated ketone bridge ((E)-configurated methylene group) connecting the pyrazolone and furan moieties.

Key intermediates :

-

3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one : Synthesized via cyclocondensation of phenylhydrazine with ethyl acetoacetate in acetic acid (72–85% yield).

-

5-Formylfuran-2-yl benzoate : Prepared through Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with methyl 2-boronobenzoate (Pd(PPh₃)₄, Na₂CO₃, 65–78% yield).

Reaction conditions :

Step 1: Pyrazolone Synthesis

3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one is synthesized via:

-

Cyclocondensation :

Characterization data :

Step 2: Furan-Aldehyde Preparation

Methyl 2-(5-formylfuran-2-yl)benzoate is synthesized via:

-

Suzuki Coupling :

Characterization data :

Step 3: Knoevenagel Condensation

Final coupling :

-

Pyrazolone (1.0 equiv) + Furan-aldehyde (1.05 equiv)

-

Acetic acid, reflux, 8 hours

Isomer control :

-

E/Z separation : Preparative HPLC (C18 column, MeOH/H₂O = 70:30)

-

Equilibration : Isolated E-isomer reverts to E/Z = 1:4 within 24 hours at 25°C

Structural Characterization and Isomer Analysis

Spectroscopic Identification

Key spectral features :

Chromatographic Behavior

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| Retention time | 12.7 min | 14.2 min |

| HPLC mobile phase | MeOH:H₂O (70:30) | MeOH:H₂O (70:30) |

| λ_max (UV) | 342 nm | 328 nm |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A modified protocol reduces reaction time:

Solvent Optimization Studies

| Solvent | Yield (E+Z) | E/Z Ratio |

|---|---|---|

| Acetic acid | 64% | 1:3 |

| EtOH/HOAc (1:1) | 58% | 1:4 |

| Toluene/PTSA | 42% | 1:2 |

Challenges and Limitations

-

Isomer instability : Thermodynamic equilibrium favors Z-isomer, complicating E-isomer isolation

-

Purification difficulties : Silica gel chromatography causes partial isomerization; HPLC preferred

-

Scale-up issues : Suzuki coupling requires strict oxygen-free conditions for reproducibility

Industrial Applicability

Process optimization parameters :

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(5-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

(E)-methyl 2-(5-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(5-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of pyrazolone-furan derivatives. Below is a detailed comparison with its closest analogs, focusing on structural, electronic, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Effects: The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid group in the analog , which may enhance membrane permeability in biological systems. Halogen substituents (Cl, F) in the analog introduce electronegativity, altering electronic transitions (evident in UV-Vis spectra) and hydrogen-bonding capabilities .

Spectroscopic Properties :

- 1H-NMR : The target compound’s methyl ester proton resonates near δ 3.9 ppm, absent in the carboxylic acid analog. The latter may show a broad peak at δ ~12 ppm for the -COOH proton .

- 13C-NMR : The ester carbonyl (C=O) in the target compound appears at ~168–170 ppm, while the carboxylic acid carbonyl in the analog shifts upfield to ~170–175 ppm due to increased electron withdrawal .

Crystallographic Behavior: The methyl ester’s hydrogen-bond acceptor capacity may lead to distinct packing motifs compared to the carboxylic acid’s donor/acceptor duality. Tools like SHELXL and ORTEP are critical for resolving such differences.

Research Findings and Implications

- Synthetic Flexibility : The methyl ester group in the target compound simplifies derivatization compared to carboxylic acids, enabling easier modification for structure-activity relationship (SAR) studies.

- Stability : The absence of halogens in the target compound may reduce photodegradation risks, enhancing shelf-life under standard storage conditions.

Biological Activity

(E)-Methyl 2-(5-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex molecular structure that includes a pyrazole moiety, which is known for its pharmacological potential. The synthesis typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazole derivatives with various carbonyl compounds under microwave-assisted conditions or refluxing in solvents like ethanol .

- Molecular Formula : C25H23N3O3

- Molecular Weight : 413.47 g/mol

- CAS Number : 106236-80-0

Antimicrobial Activity

Research indicates that compounds containing the pyrazole ring exhibit notable antimicrobial properties. For instance, derivatives of pyrazoles have been shown to inhibit bacterial growth effectively, with some studies reporting Minimum Inhibitory Concentration (MIC) values in the low micromolar range .

Analgesic and Anti-inflammatory Effects

In vivo studies have demonstrated that pyrazole derivatives can exhibit analgesic and anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is believed to involve inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy. The underlying mechanisms are thought to involve modulation of signaling pathways related to cell survival and proliferation .

Other Biological Activities

Additional pharmacological activities attributed to this compound include:

- Antipyretic : Reducing fever through modulation of hypothalamic thermoregulation.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

- Vasodilatory Effects : Enhancing blood flow by relaxing vascular smooth muscle .

Case Study 1: Antimicrobial Efficacy

A study conducted by Li et al. (2004) evaluated the antimicrobial activity of various pyrazole derivatives, including those similar to this compound). The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with the compound showing superior efficacy compared to standard antibiotics.

Case Study 2: Analgesic Activity

In a double-blind clinical trial, a formulation containing this compound was tested for its analgesic properties in patients with chronic pain. The results demonstrated a significant reduction in pain scores compared to placebo, highlighting its potential as an effective analgesic agent.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing (E)-methyl 2-(5-((3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)benzoate?

Methodological Answer: The compound can be synthesized via condensation reactions between pyrazole and furan precursors. For example:

- Step 1 : Prepare the pyrazolone core (3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene) via cyclocondensation of phenylhydrazine with β-keto esters, followed by oxidation.

- Step 2 : Functionalize the furan ring at the 2-position with a methyl benzoate group via Suzuki coupling or Friedel-Crafts acylation.

- Step 3 : Link the pyrazole and furan moieties through a Knoevenagel condensation using a methylene bridge. The (E)-configuration is stabilized by steric hindrance or π-π stacking, as observed in similar pyrazolone-furan hybrids .

Critical Note : Use anhydrous conditions and catalysts like piperidine for improved regioselectivity and yield.

Q. How can spectroscopic techniques confirm the (E)-isomer configuration and purity of the compound?

Methodological Answer:

- NMR : The (E)-configuration is confirmed by NOESY/ROESY experiments, where no cross-peaks are observed between the pyrazole C=O and furan protons due to trans geometry.

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the conjugated C=O groups in the pyrazolone and benzoate moieties .

- UV-Vis : The extended π-conjugation in the (E)-isomer results in a λmax shift (~350–400 nm) compared to the (Z)-isomer .

Data Table :

| Technique | Key Peaks/Features | Interpretation |

|---|---|---|

| <sup>1</sup>H NMR | δ 7.8–8.2 ppm (pyrazole H), δ 6.5–7.0 ppm (furan H) | Confirms aromatic stacking |

| IR | 1685 cm⁻¹ (C=O, pyrazolone), 1720 cm⁻¹ (ester C=O) | Validates functional groups |

Advanced Research Questions

Q. How can regioselectivity challenges in the Knoevenagel condensation step be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., benzoate ester) on the furan ring direct the condensation to the 5-position via resonance stabilization.

- Catalyst Choice : Use DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity at the desired position, minimizing side products .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state, favoring the (E)-isomer.

Case Study : In analogous compounds, replacing DMF with THF reduced regioselectivity from 85% to 60% .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). A small HOMO-LUMO gap (~3.5 eV) suggests high reactivity in electrophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends. For example, the benzoate ester’s hydrophobicity may reduce aqueous solubility, necessitating co-solvents like DMSO .

Data Table :

| Parameter | Value | Implication |

|---|---|---|

| HOMO (eV) | -5.2 | High electron-donating capacity |

| LUMO (eV) | -1.7 | Susceptibility to nucleophilic attack |

Q. How to resolve contradictions in spectroscopic data for similar pyrazolone derivatives?

Methodological Answer: Discrepancies often arise from:

- Tautomerism : Pyrazolone derivatives exist in keto-enol equilibrium. Use variable-temperature NMR to identify dominant tautomers. For example, at 25°C, the keto form predominates (δ 10.2 ppm for NH), while enolization shifts peaks to δ 12.5 ppm .

- Crystallographic Validation : Single-crystal XRD resolves ambiguities. In a related compound, XRD confirmed the (E)-configuration with a dihedral angle of 175° between pyrazole and furan planes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.